molecular formula C19H17F3N4O6 B11498150 {4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(4-methoxyphenyl)methanone

{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(4-methoxyphenyl)methanone

Cat. No.: B11498150
M. Wt: 454.4 g/mol
InChI Key: HSUATZDGSCMEHE-UHFFFAOYSA-N
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Description

1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-METHOXYBENZOYL)PIPERAZINE is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and methoxybenzoyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-METHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-METHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-METHOXYBENZOYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-METHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound’s nitro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-(4-METHOXYBENZOYL)PIPERAZINE is unique due to the combination of its functional groups and the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C19H17F3N4O6

Molecular Weight

454.4 g/mol

IUPAC Name

[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C19H17F3N4O6/c1-32-14-4-2-12(3-5-14)18(27)24-8-6-23(7-9-24)17-15(25(28)29)10-13(19(20,21)22)11-16(17)26(30)31/h2-5,10-11H,6-9H2,1H3

InChI Key

HSUATZDGSCMEHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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